Benazepril tert-Butyl Ester

説明

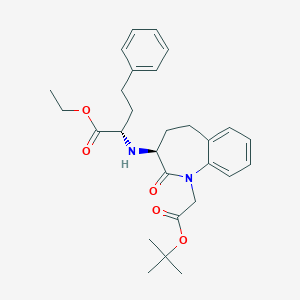

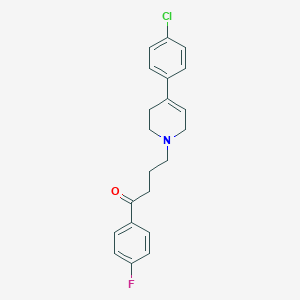

Benazepril tert-Butyl Ester is a chemical compound with the molecular formula C28H36N2O5 and a molecular weight of 480.6 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Benazepril tert-Butyl Ester is represented by the formula C28H36N2O5 . More detailed structural information or analysis is not available in the search results.科学的研究の応用

Pharmacodynamics and Pharmacokinetics

Benazepril, a nonsulfhydryl ACE inhibitor prodrug, is metabolized in vivo into its active form, benazeprilat. It effectively decreases blood pressure in patients with mild to moderately severe hypertension when administered in doses ranging from 5 to 80 mg, usually between 10 to 20 mg, as a single daily dose. Benazepril's antihypertensive efficacy is comparable to captopril, enalapril, and other antihypertensives, with combinations of benazepril and hydrochlorothiazide or nifedipine achieving greater blood pressure reduction. Additionally, benazepril has shown benefits in cardiac function and symptoms improvement in congestive heart failure patients. Its good tolerability profile, with adverse effects similar to placebo, makes benazepril an effective alternative for hypertension management and potential use in congestive heart failure treatment (Balfour & Goa, 1991).

Safety and Efficacy in Combination Therapy

Combining ACE inhibitors like benazepril with diuretics enhances their antihypertensive effects without compromising safety. Studies suggest that the combination is well-tolerated, comparable to ACE inhibitors with calcium channel blockers, and shows reduced rates of major adverse events. This combination strategy is recommended as a first-line treatment in hypertensive patients, indicating a safe and effective approach for broader clinical application (Borghi et al., 2020).

Transport Mechanisms

Research on ACE inhibitors, including benazepril, has investigated their interaction with H+/peptide transporters (PEPT1 and PEPT2), crucial for drug absorption and availability. Benazepril, among others, has shown varying affinities for these transporters, influencing its pharmacokinetic properties. Understanding these interactions helps in optimizing benazepril's oral availability and therapeutic efficacy, highlighting the importance of drug transport mechanisms in the development and application of ACE inhibitors (Knütter et al., 2008).

Beyond Blood Pressure Control

ACE inhibitors, including benazepril, have shown potential effects beyond mere blood pressure control. They exhibit cardioprotective and vasoprotective properties, which might be attributed to their metabolic changes and the ability to improve endothelial dysfunction. Studies have indicated that moexipril, an ACE inhibitor with similarities to benazepril, can promote neuronal survival and may have renoprotective effects. These findings suggest that benazepril and related ACE inhibitors could have broader therapeutic applications, potentially benefiting patients with cardiovascular risks, renal issues, and even those requiring neuroprotection (Pines & Fisman, 2003).

Safety And Hazards

Benazepril tert-Butyl Ester is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

特性

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103905 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benazepril tert-Butyl Ester | |

CAS RN |

109010-61-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109010-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benazepril t-butyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMP9XG35ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)

![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)